![molecular formula C21H12N2O4 B2404302 2-(furan-2-yl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883954-03-8](/img/structure/B2404302.png)
2-(furan-2-yl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione
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Overview
Description
2-(furan-2-yl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione, also known as FCPR, is a heterocyclic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research studies.
Scientific Research Applications
Synthesis and Chemical Properties
- Research has shown the synthesis of various heterocyclic compounds, including pyrimidine and pyridazine derivatives, utilizing the arylmethylidene derivatives of furan-2(3H)-ones as key intermediates. These compounds exhibit significant biological activity, highlighting the utility of furan-2-yl derivatives in constructing biologically active molecules (Aniskova, Grinev, & Yegorova, 2017).
- A study demonstrated the synthesis of chromeno pyrimidinone derivatives through a Brønsted acidic ionic liquid-catalyzed reaction. These derivatives were evaluated for their antimicrobial activity, showcasing the compound's potential in developing new antimicrobial agents (Banothu & Bavanthula, 2012).
- Novel terpyridine-skeleton molecules containing chromeno pyrimidine cores were synthesized and evaluated for their biological activities, particularly as inhibitors of tumor growth and metastasis. This research underscores the importance of chromeno[2,3-d]pyrimidine derivatives in the development of anticancer drugs (Kwon et al., 2015).
Biological Activity
- Various chromeno[2,3-d]pyrimidine derivatives have been synthesized and assessed for their in vitro antimicrobial and antitubercular activities. Some derivatives displayed significant activity, pointing to the compound's potential in treating bacterial infections and tuberculosis (Kamdar, Haveliwala, Mistry, & Patel, 2011).
Applications in Material Science
- The compound and its derivatives have been explored in material science for their photochromic and fluorescent properties, demonstrating their potential in the development of optical materials and sensors (Shepelenko et al., 2017).
Mechanism of Action
Target of Action
The primary target of 2-(furan-2-yl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . It plays a crucial role in DNA repair damage .
Mode of Action
This compound acts as an inhibitor of PARP-1 . It compromises the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death . The compound’s interaction with its targets results in the inhibition of PARP-1, which in turn disrupts the DNA repair process and leads to cell death .
Biochemical Pathways
The compound affects the DNA repair pathway, specifically the base excision repair (BER) and DNA single-strand break (SSB) repair . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .
Result of Action
The compound shows promising activity where it emerged as a potent PARP-1 inhibitor . It also exhibits high cytotoxicity against MCF-7 human cancer cell lines . The compound’s action results in genomic dysfunction and cell death .
properties
IUPAC Name |
2-(furan-2-yl)-3-phenylchromeno[2,3-d]pyrimidine-4,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12N2O4/c24-18-14-9-4-5-10-15(14)27-20-17(18)21(25)23(13-7-2-1-3-8-13)19(22-20)16-11-6-12-26-16/h1-12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWNHSFZODMJMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4O3)C5=CC=CO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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